molecular formula C11H3F17O2 B095788 perfluorooctyl acrylate CAS No. 15498-45-0

perfluorooctyl acrylate

Cat. No.: B095788
CAS No.: 15498-45-0
M. Wt: 490.11 g/mol
InChI Key: OFHKMSIZNZJZKM-UHFFFAOYSA-N
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Description

perfluorooctyl acrylate is a chemical compound with the molecular formula C11H3F17O2 and a molecular weight of 490.11 g/mol. It is known for its unique properties due to the presence of multiple fluorine atoms, making it highly hydrophobic and chemically stable.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecafluorooctyl prop-2-enoate typically involves the reaction of heptadecafluorooctanol with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

Industrial production of heptadecafluorooctyl prop-2-enoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

perfluorooctyl acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of heptadecafluorooctanoic acid.

    Reduction: Formation of heptadecafluorooctanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

perfluorooctyl acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of fluorinated polymers.

    Biology: Employed in the study of hydrophobic interactions and as a model compound for studying the behavior of fluorinated molecules in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of heptadecafluorooctyl prop-2-enoate is primarily based on its hydrophobic and chemically stable nature. The compound interacts with other molecules through van der Waals forces and hydrophobic interactions, making it useful in various applications where water repellency and chemical resistance are desired . The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .

Comparison with Similar Compounds

perfluorooctyl acrylate can be compared with other fluorinated compounds such as:

    Perfluorooctanoic acid (PFOA): Similar in terms of fluorine content but differs in its functional groups and applications.

    Perfluorooctanesulfonic acid (PFOS): Another fluorinated compound with different functional groups and uses.

    Fluorinated alcohols: Compounds like heptadecafluorooctanol share structural similarities but differ in their reactivity and applications.

The uniqueness of heptadecafluorooctyl prop-2-enoate lies in its specific combination of fluorine atoms and ester functional group, which imparts distinct properties and makes it suitable for specialized applications .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F17O2/c1-2-3(29)30-11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHKMSIZNZJZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572135
Record name Heptadecafluorooctyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15498-45-0
Record name Heptadecafluorooctyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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